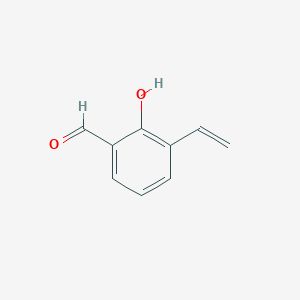

3-Ethenyl-2-hydroxybenzaldehyde

Description

3-Ethenyl-2-hydroxybenzaldehyde is an aromatic aldehyde derivative featuring a hydroxyl group at the ortho-position (C2) and an ethenyl (vinyl, CH₂=CH-) substituent at the meta-position (C3) of the benzaldehyde core.

Theoretical molecular formula: C₉H₈O₂ (molecular weight ≈ 148.16 g/mol). The hydroxyl and aldehyde functionalities suggest applications in coordination chemistry, pharmaceutical intermediates, or polymer precursors .

Properties

CAS No. |

96915-61-6 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-ethenyl-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C9H8O2/c1-2-7-4-3-5-8(6-10)9(7)11/h2-6,11H,1H2 |

InChI Key |

RQUDIOODGJASOK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C(=CC=C1)C=O)O |

Origin of Product |

United States |

Preparation Methods

Overview

The Reimer–Tiemann reaction is a well-established method for ortho-formylation of phenols to yield hydroxybenzaldehydes. This reaction involves the treatment of phenol derivatives with chloroform and a strong base (usually sodium hydroxide), generating dichlorocarbene intermediates that insert formyl groups ortho to the hydroxyl group.

Application to 3-Ethenyl-2-hydroxybenzaldehyde

While direct literature on the Reimer–Tiemann reaction specifically applied to 3-ethenylphenol is scarce, analogous procedures for 2-hydroxybenzaldehyde and substituted derivatives provide a foundation:

Procedure : Phenol or substituted phenol (e.g., 3-ethylphenol as a proxy for 3-ethenylphenol) is reacted with sodium hydroxide and chloroform under reflux (60–80 °C) for 1–2 hours. The reaction mixture is then acidified with dilute hydrochloric acid to precipitate the hydroxybenzaldehyde product.

Improvements : Mokle et al. (2006) reported an improved Reimer–Tiemann procedure using aqueous ethyl alcohol as solvent, avoiding steam and vacuum distillation, yielding 2-hydroxybenzaldehyde in about 45% yield. This method reduces energy consumption and simplifies purification.

Yields and Purification : The ortho-hydroxybenzaldehyde products typically precipitate upon acidification and can be extracted with ether. Yields range from 35% to 65% depending on substrate and conditions. No direct data for the vinyl-substituted derivative yield is reported, but similar phenolic substrates suggest moderate yields.

Notes on Vinyl Substituent Stability

The vinyl group (ethenyl) is sensitive to harsh reaction conditions, especially strong bases and elevated temperatures. Therefore, mild modifications of the Reimer–Tiemann reaction, such as lower temperature or shorter reaction times, may be necessary to preserve the vinyl functionality.

Alternative Synthetic Routes via Directed Ortho-Formylation

Directed Ortho-Metalation and Formylation

A more controlled approach involves directed ortho-metalation (DoM) of 3-ethenylphenol derivatives followed by electrophilic formylation:

Step 1 : Protection of the phenolic hydroxyl group (e.g., as a silyl ether) to prevent side reactions.

Step 2 : Treatment with a strong base such as butyllithium or lithium diisopropylamide (LDA) at low temperature to metalate the ortho position relative to the hydroxyl.

Step 3 : Quenching with electrophilic formyl sources such as DMF (dimethylformamide) to install the aldehyde group.

Step 4 : Deprotection to regenerate the free hydroxyl group.

This approach offers regioselectivity and mild conditions to preserve the vinyl group but requires multiple steps and careful handling of organolithium reagents.

Literature Evidence

Although no direct patent or article explicitly describes the preparation of this compound via DoM, similar strategies are standard in aromatic aldehyde synthesis and can be adapted for this compound.

Catalytic Oxidation and Hydroxymethylation Approaches

Catalytic Hydroxymethylation of 3-Ethenylphenol

Some patents and research describe the use of catalytic systems to hydroxymethylate phenols selectively at the ortho position, followed by oxidation to aldehydes:

Reaction : Phenol derivatives react with paraformaldehyde in the presence of catalysts such as magnesium chloride and triethylamine in acetonitrile solvent.

Conditions : Reaction temperatures of 50–80 °C for several hours yield hydroxymethylated intermediates.

Work-up : Acidification and extraction isolate the aldehyde products.

Example : A patent for 4-bromo-2-hydroxybenzaldehyde synthesis uses this approach, which could be adapted to 3-ethenylphenol substrates.

Advantages

Avoids harsh bases and chloroform.

Potentially higher selectivity and yields.

Scalable for industrial production.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Reimer–Tiemann Reaction | Phenol + NaOH + CHCl3, reflux 60–80 °C | 35–45% | Simple, well-known | Harsh conditions may degrade vinyl |

| Directed Ortho-Metalation (DoM) | Organolithium base + DMF, low temp, protection | Moderate | High regioselectivity, mild | Multi-step, sensitive reagents |

| Catalytic Hydroxymethylation | Paraformaldehyde + MgCl2 + TEA, 50–80 °C | Up to 70%* | Mild, scalable | Requires catalyst optimization |

*Yield extrapolated from similar hydroxybenzaldehyde syntheses.

Research Outcomes and Analytical Data

Yields : Improved Reimer–Tiemann methods yield ~45% 2-hydroxybenzaldehyde; similar or slightly lower yields expected for 3-ethenyl derivatives due to vinyl sensitivity.

Purity : Products typically purified by acidification, extraction, and recrystallization or distillation. Avoiding steam/vacuum distillation simplifies isolation.

Characterization : Confirmed by melting points, boiling points, and spectroscopic methods (NMR, IR, UV, MS). For example, 2-hydroxybenzaldehyde shows melting point ~252 °C for its 2,4-dinitrophenylhydrazone derivative.

Computational Studies : Density functional theory (DFT) studies on 2-hydroxybenzaldehyde derivatives indicate stability of the hydroxyl and aldehyde groups, and potential reaction pathways for ring hydrogenation and tautomerization.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The hydroxyl and ethenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: 3-Ethenyl-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a subject of interest in the development of new pharmaceuticals.

Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. Researchers investigate its effects on various biological targets and pathways to identify potential therapeutic applications.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, fragrances, and other value-added products. Its versatility makes it a valuable building block in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Ethenyl-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ethenyl groups play a crucial role in its reactivity and biological activity. It may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting cellular processes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Ethyl-2-Hydroxybenzaldehyde (CAS 73289-91-5)

- Structure : Ethyl (-CH₂CH₃) at C3, hydroxyl (-OH) at C2.

- Molecular Formula : C₉H₁₀O₂.

- Molecular Weight : 150.17 g/mol.

- Key Properties :

- LogP: 1.767 (indicative of moderate lipophilicity).

- Polar Surface Area (PSA): 37.30 Ų (suggests hydrogen-bonding capacity).

- Applications : Used in synthesizing heterocycles or metal complexes due to its electron-donating ethyl group and chelating hydroxyl-aldehyde motif .

Comparison :

- Higher LogP (1.767 vs. ~1.5 estimated for ethenyl analog) implies better membrane permeability, relevant in drug design.

3-Ethynylbenzaldehyde (CAS 77123-56-9)

Comparison :

- The absence of a hydroxyl group reduces hydrogen-bonding capacity, lowering solubility in polar solvents.

- Ethynyl’s sp-hybridized carbon confers higher reactivity (e.g., in cycloadditions) compared to ethenyl’s sp² carbon.

2-Hydroxybenzaldehyde (Salicylaldehyde)

- Molecular Formula : C₇H₆O₂.

- Molecular Weight : 122.12 g/mol.

- Key Properties :

- LogP: ~1.5 (similar to ethenyl analog).

- Widely used in Schiff base synthesis and as a ligand in coordination chemistry.

Comparison :

- The lack of a C3 substituent simplifies steric interactions but limits opportunities for functionalization.

Data Table: Comparative Analysis

*Theoretical values for this compound are extrapolated from analogs.

Biological Activity

3-Ethenyl-2-hydroxybenzaldehyde, also known as salicylaldehyde derivative, is a compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological effects, and potential applications of this compound, supported by data tables and relevant case studies.

This compound can be synthesized through various chemical reactions involving salicylaldehyde. The Biginelli reaction is one notable method that leads to the formation of dihydropyrimidine derivatives from salicylaldehyde and other reactants, demonstrating the versatility of this compound in synthetic organic chemistry .

Biological Activities

The biological activities of this compound are extensive, encompassing antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Antibacterial Activity

Research indicates that derivatives of 2-hydroxybenzaldehyde exhibit significant antibacterial effects against various pathogens including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. In a study assessing the antibacterial potency of synthesized compounds, this compound demonstrated promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antifungal Activity

The compound also exhibits antifungal properties, particularly against strains like Candida albicans. Its mechanism appears to involve disruption of cell wall integrity and inhibition of ergosterol synthesis, which is critical for fungal cell membrane stability .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. Studies show it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its role as a therapeutic agent in inflammatory diseases .

Anticancer Properties

In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells. The underlying mechanism involves the activation of caspases and modulation of apoptotic pathways .

Case Studies

- Antibacterial Efficacy : A study published in RSC Advances demonstrated that modified derivatives of this compound showed enhanced antibacterial activity when combined with metal ions like copper . The incorporation of metal complexes significantly improved the MIC values against resistant bacterial strains.

- Anticancer Activity : A recent investigation into the anticancer effects revealed that treatment with this compound led to a reduction in cell viability in human colorectal adenocarcinoma cells by up to 70% at a concentration of 50 µM over 48 hours .

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 3-Ethenyl-2-hydroxybenzaldehyde in laboratory settings?

- Methodological Answer : Researchers must use nitrile or neoprene gloves inspected for integrity before use to avoid skin contact. Full chemical protective clothing and respiratory protection (e.g., P95 respirators for low exposure or OV/AG/P99 for higher concentrations) are mandatory. In case of inhalation, move the individual to fresh air and administer artificial respiration if necessary. Contaminated gloves must be disposed of per laboratory waste protocols, followed by thorough handwashing .

Q. How can solubility and stability of this compound be experimentally determined?

- Methodological Answer : Solubility in polar solvents (e.g., water, ethanol) can be assessed via gravimetric analysis or UV-Vis spectroscopy at 25°C. Stability under varying pH and temperature conditions should be tested using accelerated degradation studies monitored by HPLC. For example, dissolve the compound in ethanol (freely soluble per benzaldehyde analogs) and track degradation kinetics under controlled thermal stress .

Q. What synthetic routes are available for this compound?

- Methodological Answer : While direct synthesis data are limited, analogous benzaldehyde derivatives (e.g., 4-(1,3-dioxoisoindolin-2yl) benzaldehyde) are synthesized via condensation reactions. A plausible route involves Vilsmeier-Haack formylation of 3-ethenylphenol using POCl₃ and DMF, followed by hydrolysis. Reaction progress can be monitored by TLC (silica gel, ethyl acetate/hexane) and confirmed via ¹H-NMR for aldehyde proton detection at ~9.8 ppm .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are critical. The aldehyde proton’s coupling with adjacent ethenyl groups can be analyzed via ¹H-¹³C HMBC to confirm substitution patterns. FTIR can validate hydroxyl (3200–3600 cm⁻¹) and conjugated aldehyde (≈1680 cm⁻¹) stretches, while X-ray crystallography provides definitive structural elucidation .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., log Pow, vapor pressure)?

- Methodological Answer : Use computational models (e.g., COSMO-RS) to predict log Pow and compare with experimental shake-flask determinations. Vapor pressure can be measured via effusion methods or estimated using Antoine equation parameters derived from thermogravimetric analysis (TGA). Cross-validate results with peer-reviewed datasets to resolve inconsistencies .

Q. What experimental designs are optimal for assessing the compound’s mutagenic or carcinogenic potential?

- Methodological Answer : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 fraction) to evaluate mutagenicity. For carcinogenicity, use in vitro cell transformation assays (e.g., BALB/3T3) combined with genomic instability markers (e.g., γ-H2AX foci). Dose-response relationships should adhere to OECD guidelines, with positive controls (e.g., benzo[a]pyrene) .

Q. How can interactions between this compound and biological macromolecules be studied?

- Methodological Answer : Employ UV-Vis titration and fluorescence quenching to assess DNA binding affinity (e.g., calf thymus DNA). Viscometric measurements can detect intercalation, while molecular docking (AutoDock Vina) predicts binding modes. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots reveal interaction mechanisms (e.g., hydrophobic vs. electrostatic) .

Methodological Notes

- Safety Compliance : Always reference region-specific standards (e.g., NIOSH for respirators, EU CEN for PPE) during risk assessments .

- Data Validation : Use triangulation (e.g., HPLC, NMR, computational modeling) to ensure analytical reliability, especially for understudied compounds .

- Ethical Reporting : Disclose limitations in physicochemical data (e.g., missing flash points) and propose mitigation strategies in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.